molecular formula C8H12F2O2 B8377287 2-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid

2-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid

Cat. No.: B8377287
M. Wt: 178.18 g/mol
InChI Key: CRKYZUMKAXCYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methylpropanoic acid

InChI

InChI=1S/C8H12F2O2/c1-7(2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

CRKYZUMKAXCYHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(C1)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 226A (150 mg, 0.942 mmol) in ethanol (10 mL) and H2O (10 mL) was added a 10% aqueous solution of NaOH (10 mL, 0.942 mmol) and the reaction mixture was stirred at 90° C. for 12 h. The reaction was then concentrated and the pH of the resultant residue was adjusted to 4 with a 1.5 N aq. solution of HCl and then extracted with EtOAc (3×10 mL). The combined organic layer was dried over Na2SO4, filtered and the filtrate evaporated under reduced pressure to afford Intermediate 226B as a yellow sticky liquid (100 mg, 60%). 1H NMR (400 MHz, chloroform-d) δ ppm 12.30 (bs, 1H), 2.40-2.57 (m, 5H), 1.23 (s, 6H).
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.